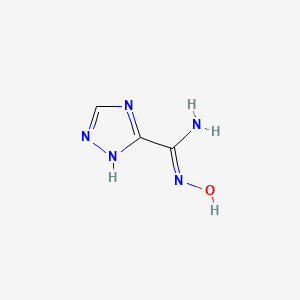

N'-hydroxy-4H-1,2,4-triazole-3-carboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N’-hydroxy-4H-1,2,4-triazole-3-carboximidamide” is a biochemical used for proteomics research . It has a molecular weight of 127.1 and a molecular formula of C3H5N5O .

Molecular Structure Analysis

The InChI code for “N’-hydroxy-4H-1,2,4-triazole-3-carboximidamide” is 1S/C3H5N5O/c4-2(8-9)3-5-1-6-7-3/h1-2H,4H2,(H,5,6,7) . This indicates that the compound contains three carbon atoms, five hydrogen atoms, five nitrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis

“N’-hydroxy-4H-1,2,4-triazole-3-carboximidamide” is a powder that should be stored at room temperature . It has a predicted melting point of 119.24°C, a predicted boiling point of 482.3°C at 760 mmHg, a predicted density of 2.0 g/cm3, and a predicted refractive index of n20D 1.84 .科学的研究の応用

Supramolecular and Coordination Chemistry

Triazoles, including structures similar to N'-hydroxy-4H-1,2,4-triazole-3-carboximidamide, are known for their rich supramolecular interactions due to their nitrogen-rich, highly polarized carbon atoms. These characteristics enable the complexation of anions through hydrogen and halogen bonding. Such properties have been harnessed in anion recognition, catalysis, and photochemistry, far exceeding their initial use in click chemistry. The versatility of triazoles as functional units in supramolecular and coordination chemistry highlights their significance beyond simple synthetic applications (Schulze & Schubert, 2014).

Energetic Materials Development

The compound 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, related to N'-hydroxy-4H-1,2,4-triazole-3-carboximidamide, has been explored for creating insensitive energetic materials. These materials, synthesized at high temperatures, demonstrate moderate thermal stabilities and insensitivity towards impact and friction, offering superior performance to traditional explosives like TNT. This research underscores the potential of triazole derivatives in formulating safer, more stable energetic materials (Yu et al., 2017).

Drug Discovery and Development

While excluding direct drug use and dosage information, it's noteworthy that click chemistry, involving triazole formations, has played a pivotal role in drug discovery. The bio-compatibility and dependability of the triazole ring make it a valuable linker in developing therapeutic agents, proving that triazoles can effectively associate with biological targets (Kolb & Sharpless, 2003).

Corrosion Inhibition

Triazole derivatives, akin to N'-hydroxy-4H-1,2,4-triazole-3-carboximidamide, have shown promising results as corrosion inhibitors for metals in acidic environments. Their ability to adsorb onto metal surfaces and form protective layers significantly enhances the lifespan and durability of metals exposed to corrosive agents. This application is crucial for industries relying on metal infrastructure and machinery (Bentiss et al., 2007).

作用機序

Target of Action

Triazole compounds have been known to interact with various enzymes such as reverse transcriptase (rt), integrase (in), and protease (pr), which are all good drug targets .

Mode of Action

It is known that 1,2,4-triazole compounds can produce nitric oxide (no), which is implicated in vascular smooth muscle relaxation through a cgmp-mediated signal transduction pathway .

Biochemical Pathways

The production of nitric oxide (no) can affect various biochemical pathways, including the cgmp-mediated signal transduction pathway .

Result of Action

The production of nitric oxide (no) can lead to vascular smooth muscle relaxation .

Action Environment

It is known that 1,2,3-triazole has strong stability for thermal and acid conditions; otherwise, it is insensitive to redox, hydrolysis, and enzymatic hydrolase .

特性

IUPAC Name |

N'-hydroxy-1H-1,2,4-triazole-5-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O/c4-2(8-9)3-5-1-6-7-3/h1,9H,(H2,4,8)(H,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFFOBPDOUXMBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NNC(=N1)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxy-4H-1,2,4-triazole-3-carboximidamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl-lambda6-sulfanone hydrochloride](/img/structure/B2894945.png)

![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methylamine](/img/structure/B2894946.png)

![5-bromo-2-{[(4-bromophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2894947.png)

![2-[4-(Propane-1-sulfonyl)phenyl]acetic acid](/img/structure/B2894956.png)

![N'-[2-[4-(7-Aminoheptyl)piperazin-1-yl]ethyl]heptane-1,7-diamine](/img/structure/B2894965.png)

![2-(2,4-dichlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2894966.png)